molecular formula C2HClF4 B1218211 2-Chloro-1,1,1,2-tetrafluoroethane CAS No. 2837-89-0

2-Chloro-1,1,1,2-tetrafluoroethane

Cat. No. B1218211
CAS RN: 2837-89-0
M. Wt: 136.47 g/mol
InChI Key: BOUGCJDAQLKBQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-1,1,1,2-tetrafluoroethane, commonly known as 1,1,1,2-tetrafluoroethane or FC-134a, involves several methods. For instance, it can be prepared with high selectivity through the vapor-phase catalytic reaction of 1,1,1-trifluoro-2-chloroethane with anhydrous hydrogen fluoride over metal fluoride catalysts (Quan et al., 2002). Another method involves the selective hydrogenolysis of isomeric mixtures of dichlorotetrafluoroethanes catalyzed by Pd/C (Gervasutti et al., 1981).

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,1,1,2-tetrafluoroethane has been extensively studied. Gas-phase electron diffraction studies provide detailed insights into its geometrical parameters, including bond lengths and angles (Al-Ajdah et al., 1980).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, indicative of its reactivity profile. For example, its isomerization reactions on conditioned chromia and the associated kinetics and mechanisms have been studied, revealing interesting aspects of its chemical behavior (Kemnitz et al., 1995).

Physical Properties Analysis

The physical properties of 2-Chloro-1,1,1,2-tetrafluoroethane, such as its phase transitions and crystalline structure, have been investigated using techniques like X-ray diffraction. These studies help in understanding its behavior under different environmental conditions (Quan et al., 2001).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity towards bases and the stability of resultant anions, have been explored to understand its potential in various chemical reactions and applications (Burdon et al., 1999).

Scientific Research Applications

Electrochemical Dechlorination

2-Chloro-1,1,1,2-tetrafluoroethane (HCFC-124) has been studied for electrochemical dechlorination. Using a solid polymer electrolyte composite electrode, HCFC-124 is dechlorinated to form 1,1,1,2-tetrafluoroethane (HFC-134a). The process is enhanced by light irradiation, leading to increased rates of HFC-134a formation (Inaba et al., 1995).

Synthesis of Tetrafluorinated Enamides

HCFC-124 is utilized in the stereodivergent construction of tetrafluorinated enamides. By selecting a suitable base, HCFC-124 is employed to remove HCl, enabling the formation of these compounds (Ota et al., 2012).

Preparation of 1,1,1,2-Tetrafluoroethane

HCFC-124 is a key intermediate in the synthesis of 1,1,1,2-tetrafluoroethane. The process involves a vapor-phase catalytic reaction with anhydrous hydrogen fluoride over a metal fluoride catalyst, achieving high selectivity (Quan et al., 2001).

Atmospheric Chemistry Analysis

The environmental impact of replacing chlorofluorocarbons (CFCs) with 1,1,1,2-tetrafluoroethane in air conditioning systems has been studied. This substitution could reduce chlorine-related stratospheric ozone depletion and may introduce less hydrogen fluoride into the stratosphere (Anderson, 1981).

Catalytic Synthesis Studies

Research into the catalytic synthesis of trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane, has been conducted. The hydrodechlorination of 1,1,2-trichlorotrifluoroethane over Bi–Pd catalysts results in high selectivity and conversion rates (Ohnishi et al., 1991).

Molecular Structure Analysis

Gas-phase electron diffraction studies have been conducted to determine the molecular structure of 1,1,1,2-tetrafluoroethane. These studies help in understanding the geometric parameters and molecular dynamics of the compound (Al-Ajdah et al., 1980).

Future Directions

: NIST Chemistry WebBook : NIST 2D Structure : Critically Evaluated Data : NIST 3D Structure : CAMEO Chemicals

properties

IUPAC Name

2-chloro-1,1,1,2-tetrafluoroethane
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InChI

InChI=1S/C2HClF4/c3-1(4)2(5,6)7/h1H
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InChI Key

BOUGCJDAQLKBQH-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(F)Cl
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Molecular Formula

C2HClF4
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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DSSTOX Substance ID

DTXSID7029245
Record name 2-Chloro-1,1,1,2-tetrafluoroethane
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Molecular Weight

136.47 g/mol
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Physical Description

2-chloro-1,1,1,2-tetrafluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, A colorless gas with a faint ethereal odor at room temperature and atmospheric pressure; Colorless liquid under pressurized conditions; [eChemPortal: SIDSUNEP] Colorless volatile liquid; Faint sweetish odor; Gas at ambient temperatures; [MSDSonline]
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Record name Ethane, 2-chloro-1,1,1,2-tetrafluoro-
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Boiling Point

-12 °C
Record name 2-Chloro-1,1,1,2-tetrafluoroethane
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Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Solubility

In water, 1.5X10+3 mg/L at 25 °C, In water, 1.71 wt% at 24 °C, 101.3 kPa
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Density

1.364 g/mL at 25 °C
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Vapor Density

4.7 (Air = 1)
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Vapor Pressure

385 kPa (2,888 mm Hg) at 25 °C
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Impurities

The purity of the substance is about 99.7%. Impurities include a variety of saturates and unsaturates., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Product Name

2-Chloro-1,1,1,2-tetrafluoroethane

Color/Form

Colorless gas

CAS RN

2837-89-0
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Record name 1,1,1,2-TETRAFLUOROCHLOROETHANE
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Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Melting Point

-199 °C
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1,1,2-tetrafluoroethane
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Citations

For This Compound
317
Citations
I Borde, M Jelinek, NC Daltrophe - International Journal of Refrigeration, 1997 - Elsevier
The possibility of using R124 (2-chloro-1,1,1,2,-tetrafluoroethane, CHClFCF 3 ) and organic absorbents as working fluids in absorption heat pumps was investigated. Various classes of …
Number of citations: 84 www.sciencedirect.com
K Notsu, Y Zushi, S Ota… - … A European Journal, 2011 - Wiley Online Library
β‐Substituted α‐fluoro‐α,β‐unsaturated carboxylic acids have been successfully synthesized, usually in a (Z)‐stereospecific manner by way of a stepwise or a one‐pot three‐step …
JJ Difelice, ER Ritter - Combustion science and technology, 1996 - Taylor & Francis
An experimental study of the pyrolytic behavior and thermal reactions of 2-Chloro-l,I,I,2tetrafluoroethane(HCFC-124) has been conducted overthe temperature range 923 to 1048K and …
Number of citations: 8 www.tandfonline.com
JC López, A Aguado, S Blanco, JL Alonso - Journal of Molecular …, 1996 - Elsevier
The microwave spectrum of 2-chloro-1,1,1,2-tetrafluoroethane has been analyzed in the frequency region 12–52 GHz using waveguide Fourier transform and Stark modulation …
Number of citations: 11 www.sciencedirect.com
A Yokoyama, K Yokoyama, G Fujisawa - The Journal of chemical …, 1994 - pubs.aip.org
Mechanism and dynamics of the infrared multiphoton dissociation of 2‐chloro‐1, 1,1,2‐tetrafluoroethane have been studied using a photofragmentation translational spectroscopy. The …
Number of citations: 22 pubs.aip.org
LA Malley, M Carakostas, GS Elliott, L Alvarez… - … and Applied Toxicology, 1996 - Elsevier
Inhalation studies were conducted to determine the potential toxicity of HCFC-124. Groups of rats and mice were exposed to HCFC-124 6 hr/day, 5 days/week for 13 weeks at 0, 5000, …
Number of citations: 13 www.sciencedirect.com
N Chen, RM Rioux, FH Ribeiro - Applied Catalysis A: General, 2004 - Elsevier
Deuterium isotope exchange was employed to investigate some of the reaction steps for the hydrodechlorination of CF 3 CFHCl and CH 3 CH 2 Cl on supported Pd catalysts. …
Number of citations: 7 www.sciencedirect.com
P Hoet, JP Buchet, C Sempoux, T Nomiyama… - Archives of …, 2001 - Springer
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) has been developed as a substitute for ozone-depleting chlorofluorocarbons (CFCs). It is a structural analogue of halothane and …
Number of citations: 10 link.springer.com
G PeteráMatthews - Journal of the Chemical Society, Faraday …, 1993 - pubs.rsc.org
A capillary-flow gas viscometer has been used to measure the shear viscosities of gaseous HCFC 123 (2,2-dichloro-1,1,1-trifluoroethane), HCFC 124 (2-chloro-1,1,1,2-tetrafluoroethane…
Number of citations: 25 pubs.rsc.org
FI Aigbirhio, VW Pike, SL Waters… - Journal of fluorine …, 1995 - Elsevier
Efficient chemistry is described for the regioselective labelling of the CFC alternative 1,1,1,2-tetrafluoroethane with cyclotron-produced positron-emitting fluorine-18 (t 1 2 = 109.7 min). [1…
Number of citations: 19 www.sciencedirect.com

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